Sulfobetaine

Catalog No.
S588810
CAS No.
4727-41-7
M.F
C4H8O2S
M. Wt
120.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sulfobetaine

CAS Number

4727-41-7

Product Name

Sulfobetaine

IUPAC Name

2-dimethylsulfonioacetate

Molecular Formula

C4H8O2S

Molecular Weight

120.17 g/mol

InChI

InChI=1S/C4H8O2S/c1-7(2)3-4(5)6/h3H2,1-2H3

InChI Key

PSBDWGZCVUAZQS-UHFFFAOYSA-N

SMILES

C[S+](C)CC(=O)[O-]

Synonyms

dimethylsulfonioacetate;SULPHOBETAINE;SULFOBETAINE;2-dimethylsulfonioethanoate;Sulfonium, (carboxymethyl)dimethyl-, inner salt

Canonical SMILES

C[S+](C)CC(=O)[O-]

Biocompatible Materials:

  • Non-fouling surfaces: Sulfobetaine's zwitterionic nature creates a highly hydrated layer around the molecule, repelling proteins and other biomolecules from adhering to the surface. This property makes it ideal for coatings in medical devices like catheters and implants, reducing the risk of infection and blood clotting.
  • Drug delivery systems: Sulfobetaine-based polymers can be used to create drug carriers that evade immune system detection and enhance drug targeting to specific tissues []. This approach holds promise for improving the efficacy and safety of drug delivery.

Membrane Separation:

  • Desalination: Sulfobetaine-modified membranes exhibit high water permeability while efficiently rejecting salt ions. This makes them attractive candidates for desalination technologies, potentially contributing to alleviating global water scarcity.
  • Bioseparation: Sulfobetaine-functionalized membranes can selectively separate biomolecules like proteins and enzymes from complex mixtures. This has applications in biopharmaceutical production, environmental monitoring, and bioanalytical research.

Catalysis:

  • Enzyme mimics: Sulfobetaine-based catalysts can mimic the activity of natural enzymes, offering advantages like stability and reusability. This opens avenues for developing more sustainable and efficient catalytic processes for various applications.
  • Organocatalysis: Sulfobetaine catalysts are effective in promoting various organic reactions, including carbon-carbon bond formation and asymmetric synthesis []. This expands the toolbox for organic chemists and facilitates the synthesis of complex molecules.

Tribology and Lubrication:

  • Lubricants: Sulfobetaine-containing lubricants exhibit excellent friction-reducing properties, making them suitable for various applications, from medical implants to microfluidic devices. They can also reduce wear and tear, extending the lifespan of machinery.
  • Antifouling coatings: Sulfobetaine coatings can prevent the adhesion of marine organisms to ship hulls and other underwater surfaces, reducing drag and fuel consumption. This contributes to improving the sustainability and efficiency of maritime operations.

Sulfobetaine is an amphoteric surfactant characterized by its zwitterionic structure, which contains both a positive and a negative charge. Its general formula is represented as C4H8O2S\text{C}_4\text{H}_8\text{O}_2\text{S} and it is commonly used in various industrial applications due to its unique properties, such as good solubility in water and stability across a wide range of pH levels. Sulfobetaine is particularly noted for its low toxicity and biodegradability, making it suitable for use in personal care products, detergents, and other consumer goods .

Due to its functional groups. Key reactions include:

  • Hydrolysis: Sulfobetaine can undergo hydrolysis under certain conditions, leading to the formation of sulfonic acids and amines.
  • Polymerization: It can be polymerized to form zwitterionic polymers, which exhibit unique thermal and mechanical properties .
  • N-Chloramine Formation: Sulfobetaine can react with chlorinating agents to form N-chloramines, which possess antibacterial properties .

Sulfobetaine exhibits various biological activities, primarily due to its zwitterionic nature. It has been shown to have:

  • Antibacterial Properties: The N-chloramine derivatives of sulfobetaine demonstrate significant antibacterial activity, making them useful in medical applications .
  • Biocompatibility: Sulfobetaine polymers are known for their non-fouling characteristics, which are beneficial in biomedical devices to prevent protein adsorption and cell adhesion .
  • Thermal Sensitivity: Certain sulfobetaine polymers exhibit thermoresponsive behavior, changing their solubility based on temperature variations .

Several methods are employed for synthesizing sulfobetaine:

  • Ring-Opening Reaction: This involves the reaction of sultones with tertiary amines, leading to the formation of sulfobetaine monomers .
  • Free-Radical Polymerization: Sulfobetaine can be synthesized into polymers through free-radical polymerization techniques, allowing for control over molecular weight and structure .
  • Controlled Surface Initiated Polymerization: This method enables the creation of sulfobetaine zwitterionic polymer stationary phases for chromatographic applications .

Research indicates that sulfobetaine interacts favorably with proteins and other biomolecules. Studies have shown that it reduces protein adsorption on surfaces, enhancing the biocompatibility of materials used in medical implants. Additionally, its zwitterionic nature allows it to resist fouling by biological fluids, making it ideal for use in various biomedical applications .

Sulfobetaine shares structural similarities with other compounds but possesses unique characteristics that set it apart. Here are some similar compounds:

CompoundStructure TypeKey Features
CarboxybetaineZwitterionicContains carboxyl group; used in drug delivery
PhosphobetaineZwitterionicContains phosphonate group; enhances biocompatibility
Alkyl Hydroxy SulfobetaineAmphoteric SurfactantGood solubility; used in personal care products

Uniqueness of Sulfobetaine

Sulfobetaine is distinct due to its amphoteric nature combined with low toxicity and high biodegradability. Its ability to form stable aqueous solutions while maintaining functional properties under varied environmental conditions makes it particularly valuable in both industrial and biomedical applications. The versatility in synthesis methods further enhances its appeal compared to similar compounds .

XLogP3

1.1

UNII

8CVU22OCJW

Other CAS

4727-41-7

Wikipedia

Sulfobetaine

Dates

Modify: 2023-09-13
1: Heath DE, Cooper SL. Design and characterization of sulfobetaine-containing
terpolymer biomaterials. Acta Biomater. 2012 Aug;8(8):2899-910. doi:
10.1016/j.actbio.2012.03.052. Epub 2012 Apr 11. PubMed PMID: 22503950.


2: Liu P, Song J. Sulfobetaine as a zwitterionic mediator for 3D hydroxyapatite
mineralization. Biomaterials. 2013 Mar;34(10):2442-54. doi:
10.1016/j.biomaterials.2012.12.029. Epub 2013 Jan 16. PubMed PMID: 23332320;
PubMed Central PMCID: PMC3557615.


3: Ye SH, Hong Y, Sakaguchi H, Shankarraman V, Luketich SK, D/'Amore A, Wagner WR.
Nonthrombogenic, biodegradable elastomeric polyurethanes with variable
sulfobetaine content. ACS Appl Mater Interfaces. 2014 Dec 24;6(24):22796-806.
doi: 10.1021/am506998s. Epub 2014 Dec 4. PubMed PMID: 25415875.


4: Khandwekar AP, Patil DP, Shouche YS, Doble M. The biocompatibility of
sulfobetaine engineered polymethylmethacrylate by surface entrapment technique. J
Mater Sci Mater Med. 2010 Feb;21(2):635-46. doi: 10.1007/s10856-009-3886-y. Epub
2009 Oct 11. PubMed PMID: 19821070.


5: Horiguchi Y, Nakayama N, Kanayama N, Nagasaki Y. Sulfobetaine-terminated PEG
improves the qualities of an immunosensing surface. Biomater Sci. 2014 May
7;2(6):819-26. doi: 10.1039/c3bm60212e. PubMed PMID: 26827755.


6: Cao J, Yang M, Lu A, Zhai S, Chen Y, Luo X. Polyurethanes containing
zwitterionic sulfobetaines and their molecular chain rearrangement in water. J
Biomed Mater Res A. 2013 Mar;101(3):909-18. doi: 10.1002/jbm.a.34384. Epub 2012
Dec 18. PubMed PMID: 23255492.

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